An In-depth Technical Guide to the Mechanism of Action of LDN-193189 Dihydrochloride
An In-depth Technical Guide to the Mechanism of Action of LDN-193189 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-193189 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It is a derivative of Dorsomorphin, with improved specificity and potency. This document provides a comprehensive overview of the mechanism of action of LDN-193189, detailing its molecular targets, its effects on intracellular signaling cascades, and methodologies for its study. While the user's query specified LDN-209929, the available scientific literature predominantly refers to LDN-193189 as a key inhibitor in this context, suggesting a possible typographical error in the initial query. This guide will therefore focus on the well-characterized compound, LDN-193189.
Core Mechanism of Action: Inhibition of BMP Type I Receptors
The primary mechanism of action of LDN-193189 is the competitive inhibition of the ATP-binding site of the intracellular kinase domain of BMP type I receptors, also known as Activin receptor-like kinases (ALKs). By binding to these receptors, LDN-193189 prevents their phosphorylation and subsequent activation by BMP type II receptors, thereby blocking the downstream signaling cascade.
LDN-193189 exhibits high affinity for several BMP type I receptors, most notably ALK2 (ACVR1) and ALK3 (BMPR1A), and to a lesser extent, ALK1 and ALK6.[1][2][3] Its selectivity for BMP signaling over the Transforming Growth Factor-beta (TGF-β) pathway, which utilizes other ALK receptors like ALK4, ALK5, and ALK7, is a key feature of this inhibitor.
Quantitative Data: Inhibitory Activity of LDN-193189
The inhibitory potency of LDN-193189 has been quantified in various in vitro and cellular assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target | IC50 (nM) | Assay Type | Reference |
| ALK1 | 0.8 | In vitro kinase assay | [1][2] |
| ALK2 (ACVR1) | 5 | In vitro kinase assay | [3] |
| ALK3 (BMPR1A) | 30 | In vitro kinase assay | [3] |
| ALK6 (BMPR1B) | 16.7 | In vitro kinase assay | [1][2] |
| ALK2 (ACVR1) | 5 | Cellular assay (transcriptional activity in C2C12 cells) | [1][2] |
| ALK3 (BMPR1A) | 30 | Cellular assay (transcriptional activity in C2C12 cells) | [1][2] |
| ALK4 | >500 | In vitro kinase assay | |
| ALK5 | >500 | In vitro kinase assay | |
| ALK7 | >500 | In vitro kinase assay |
Impact on BMP Signaling Pathways
BMP signaling is transduced through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways. LDN-193189 effectively inhibits both branches of this signaling network.
Canonical Smad Pathway
The canonical BMP pathway involves the phosphorylation of receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8/9. Upon activation of the BMP receptor complex, the type I receptor kinase phosphorylates these R-Smads. The phosphorylated R-Smads then form a complex with the common mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.[4][5][6] LDN-193189, by inhibiting the kinase activity of the type I receptor, directly prevents the initial phosphorylation of Smad1/5/8, thereby blocking the entire canonical signaling cascade.[7]
Non-Canonical Pathways
In addition to the Smad-dependent pathway, BMP receptors can also activate Smad-independent signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (p38, JNK, and ERK).[4] These pathways are also initiated by the activated type I receptor. Consequently, LDN-193189 also effectively blocks the activation of these non-canonical pathways by preventing the initial receptor activation step.[8]
Experimental Protocols
The following sections detail standardized protocols for assessing the activity of LDN-193189.
In Vitro Kinase Assay
This assay directly measures the ability of LDN-193189 to inhibit the kinase activity of purified BMP receptors.
Materials:
-
Recombinant purified ALK2 (or other ALK) kinase domain
-
Myelin Basic Protein (MBP) or a synthetic peptide substrate
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive methods
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
LDN-193189 dihydrochloride stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper or other capture method for radioactive assays
-
Scintillation counter or luminescence/fluorescence plate reader for non-radioactive assays
Procedure:
-
Prepare a serial dilution of LDN-193189 in kinase reaction buffer.
-
In a 96-well plate, add the recombinant ALK kinase, the substrate (MBP), and the diluted LDN-193189 or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays). The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the amount of ADP produced.
-
Calculate the percentage of inhibition for each concentration of LDN-193189 and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Alkaline Phosphatase Activity in C2C12 Cells
C2C12 myoblast cells differentiate into osteoblasts in response to BMP signaling, a process characterized by the induction of alkaline phosphatase (ALP) activity. This cellular assay is a robust method to assess the inhibitory effect of LDN-193189 on the BMP pathway in a cellular context.[9][10]
Materials:
-
C2C12 cells
-
Growth medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Differentiation medium: DMEM supplemented with 2% FBS
-
Recombinant BMP-2 (or other BMP ligand)
-
LDN-193189 dihydrochloride stock solution (in DMSO)
-
96-well cell culture plates
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM MgCl₂, 0.5% Triton X-100)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution or a fluorescent ALP substrate
-
Plate reader for absorbance or fluorescence
Procedure:
-
Seed C2C12 cells into a 96-well plate at a density of approximately 2 x 10³ to 5 x 10³ cells per well in growth medium and allow them to attach overnight.[1][11]
-
Replace the growth medium with differentiation medium.
-
Pre-treat the cells with a serial dilution of LDN-193189 or vehicle control for 1-2 hours.
-
Stimulate the cells with a constant concentration of BMP-2 (e.g., 50 ng/mL) and incubate for 72 hours.[12]
-
After incubation, wash the cells with PBS and lyse them with cell lysis buffer.[12]
-
Transfer the cell lysates to a new 96-well plate.
-
Add the ALP substrate (e.g., pNPP) to each well and incubate at 37°C until a color change is visible.
-
Measure the absorbance at 405 nm (for pNPP) or the fluorescence at the appropriate wavelength.
-
Calculate the percentage of inhibition of ALP activity for each concentration of LDN-193189 and determine the IC50 value.
Western Blot for Phospho-Smad1/5/8
This method allows for the direct visualization and quantification of the inhibition of Smad1/5/8 phosphorylation in response to LDN-193189 treatment.
Materials:
-
C2C12 cells
-
Growth and differentiation media
-
Recombinant BMP-2
-
LDN-193189 dihydrochloride
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad1/5/8 and anti-total Smad1
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed C2C12 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight in differentiation medium.
-
Pre-treat the cells with various concentrations of LDN-193189 or vehicle for 1-2 hours.
-
Stimulate with BMP-2 (e.g., 50 ng/mL) for a short period (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Smad1/5/8 antibody overnight at 4°C.[11][13]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Smad1 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated Smad1/5/8.
Off-Target Effects and Selectivity
While LDN-193189 is highly selective for BMP type I receptors over TGF-β type I receptors, it can exhibit off-target activities, particularly at higher concentrations. Kinome-wide screening has shown that at 1 µM, LDN-193189 can inhibit other kinases.[14] It is crucial for researchers to consider these potential off-target effects and use the lowest effective concentration of the inhibitor in their experiments.
Conclusion
LDN-193189 dihydrochloride is a valuable research tool for dissecting the roles of BMP signaling in various biological processes. Its potent and selective inhibition of BMP type I receptors, particularly ALK2 and ALK3, blocks both canonical Smad-dependent and non-canonical Smad-independent pathways. The experimental protocols provided in this guide offer robust methods for characterizing the inhibitory activity of LDN-193189 and investigating its effects on cellular function. A thorough understanding of its mechanism of action and potential off-target effects is essential for the accurate interpretation of experimental results and for its potential development as a therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Developmental Signals - Bone Morphogenetic Protein - Embryology [embryology.med.unsw.edu.au]
- 7. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zenodo.org [zenodo.org]
- 10. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Factor VII-activating Protease (FSAP) Enhances the Activity of Bone Morphogenetic Protein-2 (BMP-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and optimization of a cell-based assay for the selection of synthetic compounds that potentiate bone morphogenetic protein-2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ard.bmj.com [ard.bmj.com]
- 14. researchgate.net [researchgate.net]
